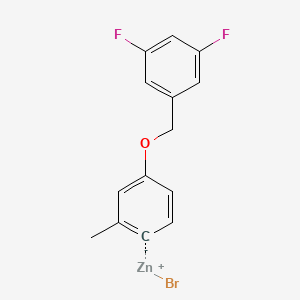
4-(3',5'-DifluorobenZyloxy)-2-methylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide typically involves the following steps:
Preparation of 3,5-Difluorobenzyl Bromide: This intermediate is synthesized by bromination of 3,5-difluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Formation of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenyl Bromide: The 3,5-difluorobenzyl bromide is then reacted with 2-methylphenol in the presence of a base such as potassium carbonate (K2CO3) to form the desired aryl bromide.
Transmetalation to Form the Organozinc Reagent: The aryl bromide is treated with zinc dust in the presence of a catalytic amount of a copper(I) salt (e.g., copper(I) iodide) in THF to form the organozinc reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with electrophiles to form new carbon-heteroatom bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the electrophile used. For example, cross-coupling with aryl halides yields biaryl compounds, while substitution reactions with alkyl halides produce alkylated derivatives .
科学的研究の応用
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide has several scientific research applications:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drug candidates by facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It is used in the synthesis of functional materials, such as polymers and liquid crystals.
Biological Studies: The compound is used to modify biomolecules and study their interactions and functions.
作用機序
The mechanism of action of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo nucleophilic attack on electrophiles. The difluorobenzyloxy group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
3,5-Difluorobenzyl Bromide: This compound is a precursor in the synthesis of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide.
4-(Bromomethyl)-2-fluoro-1-methoxybenzene: A similar compound with a different substituent pattern.
3,5-Difluoro-4-methoxybenzyl Bromide: Another related compound with a methoxy group instead of a methyl group.
Uniqueness
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide is unique due to the presence of the difluorobenzyloxy group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry .
特性
分子式 |
C14H11BrF2OZn |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
bromozinc(1+);1,3-difluoro-5-[(3-methylbenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C14H11F2O.BrH.Zn/c1-10-3-2-4-14(5-10)17-9-11-6-12(15)8-13(16)7-11;;/h2,4-8H,9H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
CWHVWCDEZFEOBX-UHFFFAOYSA-M |
正規SMILES |
CC1=[C-]C=CC(=C1)OCC2=CC(=CC(=C2)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


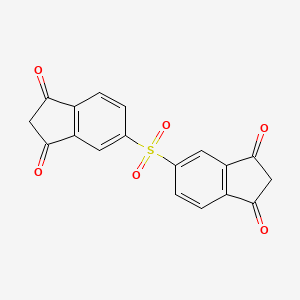
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
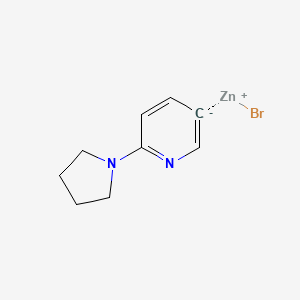
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
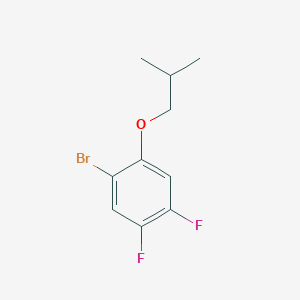
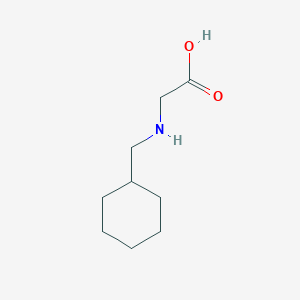
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)

![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)
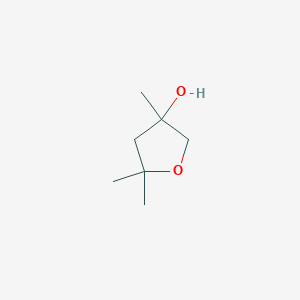
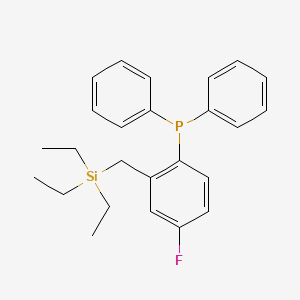
![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
